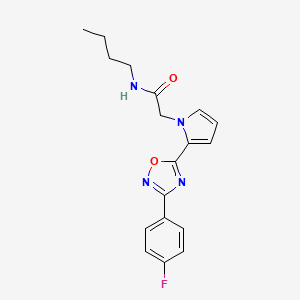

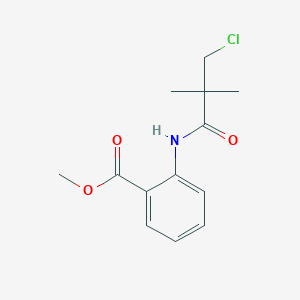

![molecular formula C15H21F3N4O5S B2548450 Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate CAS No. 2402830-24-2](/img/structure/B2548450.png)

Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate is a compound that is likely to be a derivative of pyrrolidine with potential applications in medicinal chemistry. The tert-butyl group is a common protecting group in organic synthesis, and the presence of a pyrimidinyl moiety suggests possible interactions with biological systems, possibly as a kinase inhibitor or similar biological activity.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excesses . Another study reports the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, through an optimized large-scale process . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been efficiently performed, demonstrating the utility of this compound in the synthesis of macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate has been determined by X-ray diffraction studies, revealing a triclinic space group and the proline ring adopting an envelope conformation . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has been characterized, showing intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl pyrrolidine derivatives has been explored in various contexts. For instance, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been used in Diels-Alder reactions to form complex cyclic structures, and its functional groups have been subjected to electrophilic and nucleophilic reactions, as well as reduction and oxidation . Another study investigated the regioselectivity of the synthesis of tert-butyl trifluoromethylpyrazoles, highlighting the influence of reaction media on the outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine derivatives are influenced by their functional groups and molecular structure. For example, the presence of tert-butyl groups can increase the lipophilicity of the molecule, which may affect its pharmacokinetic properties. The pyrrolidine ring is a common motif in bioactive molecules, and its conformation can influence the compound's ability to interact with biological targets .

Aplicaciones Científicas De Investigación

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines, including structural analogs similar to Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate, has led to the development of ligands for the histamine H4 receptor. These compounds have shown potential in vitro anti-inflammatory and antinociceptive activities, indicating their relevance in pain management and inflammatory conditions (Altenbach et al., 2008).

Metabolic Studies

In the context of metabolic studies, derivatives of the mentioned compound have been investigated for their metabolism by human cytochrome P450 enzymes. These studies provide insights into the oxidative pathways and potential drug interactions, crucial for drug development and safety assessments (Prakash et al., 2008).

Coupling Reactions

The compound has been utilized in palladium-catalyzed coupling reactions with arylboronic acids, demonstrating its versatility in synthesizing a range of pyrrolidine derivatives. These synthetic methods contribute to the field of organic chemistry by providing new routes for compound modification and drug synthesis (Wustrow & Wise, 1991).

Antimalarial Activity

In the development of antimalarial drugs, trifluoromethyl-substituted pyridine and pyrimidine analogues, including those structurally related to the subject compound, have been explored. These studies have identified compounds with superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines, offering new avenues for therapeutic intervention (Chavchich et al., 2016).

Dual Inhibition of Key Enzymes

Research has also focused on the design and synthesis of compounds acting as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These studies aim at developing antitumor agents by targeting multiple pathways simultaneously, increasing the efficacy of cancer treatments (Gangjee et al., 2000).

Propiedades

IUPAC Name |

tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N4O5S/c1-14(2,3)26-13(23)22-8-6-10(9-22)21(4)12-19-7-5-11(20-12)27-28(24,25)15(16,17)18/h5,7,10H,6,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDCIOAVMGPENA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N(C)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

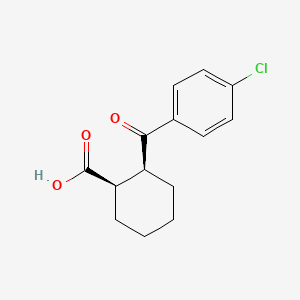

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548372.png)

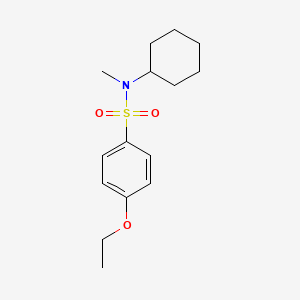

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548375.png)

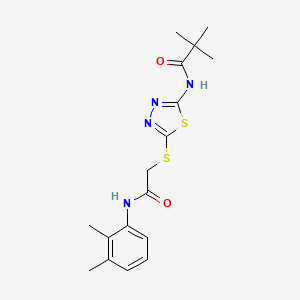

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)

![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)

![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)